PAN endonuclease-IN-1

Catalog No.
S15744444
CAS No.
M.F
C14H8F3N5O4
M. Wt
367.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAN endonuclease-IN-1

Product Name

PAN endonuclease-IN-1

IUPAC Name

3-hydroxy-4-oxo-6-[4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)phenyl]-1H-pyridine-2-carboxylic acid

Molecular Formula

C14H8F3N5O4

Molecular Weight

367.24 g/mol

InChI

InChI=1S/C14H8F3N5O4/c15-14(16,17)7-3-5(12-19-21-22-20-12)1-2-6(7)8-4-9(23)11(24)10(18-8)13(25)26/h1-4,24H,(H,18,23)(H,25,26)(H,19,20,21,22)

InChI Key

CTOQHZRTEVUPLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)C3=CC(=O)C(=C(N3)C(=O)O)O

PAN endonuclease-IN-1 is a small molecule compound designed as an inhibitor of the PAN endonuclease, an enzyme critical for the replication of influenza viruses. This compound targets the endonuclease activity of the influenza polymerase complex, specifically inhibiting the cap-snatching mechanism that allows the virus to hijack host cell machinery for its own mRNA synthesis. The compound has been synthesized and characterized for its potential antiviral properties against various strains of influenza A virus.

, primarily involving:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often facilitated by metal ions present in biological systems.
  • Coordination with Metal Ions: The compound can form complexes with metal ions, which is essential for its mechanism of action as it mimics natural substrates in the active site of the endonuclease .
  • Hydrolysis: The compound may also participate in hydrolytic reactions under physiological conditions, affecting its stability and efficacy as an inhibitor.

The biological activity of PAN endonuclease-IN-1 has been demonstrated through various assays. It effectively inhibits the activity of PAN endonuclease in vitro, which is essential for viral replication. Studies indicate that this compound can significantly reduce viral titers in infected cell cultures and demonstrates a favorable selectivity index, suggesting low toxicity to host cells while effectively targeting viral enzymes .

The synthesis of PAN endonuclease-IN-1 typically involves multi-step organic reactions, including:

  • Formation of Key Intermediates: Starting from simple organic compounds, intermediates are synthesized through reactions such as alkylation and acylation.
  • Metal-Chelating Functionality: Incorporating metal-chelating groups is crucial for enhancing binding affinity to the target enzyme.
  • Final Coupling Reactions: The final structure is achieved by coupling various functional groups to ensure optimal interaction with the PAN endonuclease active site .

PAN endonuclease-IN-1 holds significant promise as a therapeutic agent against influenza virus infections. Its applications include:

  • Antiviral Drug Development: As a potential antiviral drug candidate, it can be further developed into formulations for treating influenza infections.
  • Research Tool: The compound can be used in research settings to study viral replication mechanisms and evaluate other potential inhibitors against PAN endonuclease.

Interaction studies using techniques such as X-ray crystallography and fluorescence resonance energy transfer have shown that PAN endonuclease-IN-1 binds effectively to the active site of PAN endonuclease. These studies reveal that the compound coordinates with metal ions at the active site, stabilizing its binding and enhancing its inhibitory effects . Detailed structural analyses have provided insights into how modifications to the compound could improve its efficacy and selectivity.

Several compounds share structural similarities with PAN endonuclease-IN-1, each demonstrating varying degrees of inhibitory activity against influenza PA endonuclease. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
3-Hydroxyquinolin-2(1H)-onesQuinoline DerivativeInhibits cap-snatchingExhibits broad-spectrum antiviral activity
Metal-Chelating 2-Hydroxyphenyl AmidesPhenylamide DerivativeBinds at metal-binding sitesEnhances selectivity through metal coordination
Pyrazol-Furan Carboxamide AnaloguesCarboxamide DerivativeTargeting multiple viral proteinsPotential multi-target antiviral effects

These compounds highlight the unique structural characteristics of PAN endonuclease-IN-1 while showcasing its specific focus on inhibiting PAN endonuclease activity, making it a valuable candidate in antiviral research against influenza viruses .

XLogP3

2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

367.05283824 g/mol

Monoisotopic Mass

367.05283824 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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